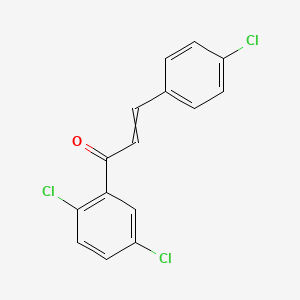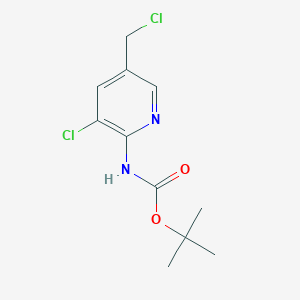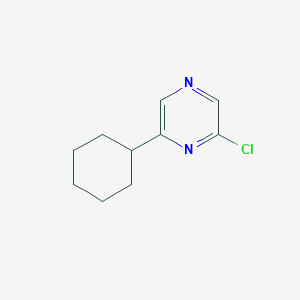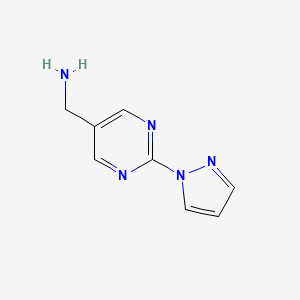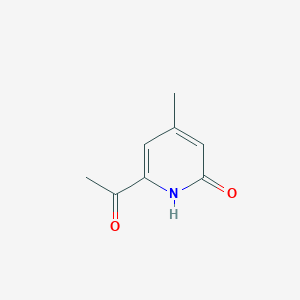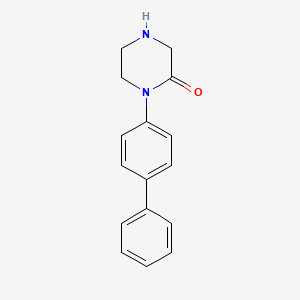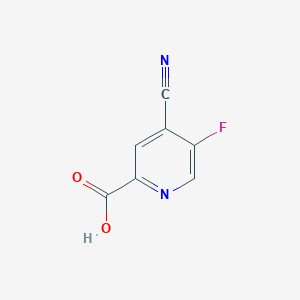
4-Cyano-5-fluoropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-5-fluoropicolinic acid is a heterocyclic organic compound that belongs to the class of picolinic acids It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-5-fluoropicolinic acid typically involves the introduction of the cyano and fluorine groups onto the pyridine ring. One common method is the reaction of 5-fluoropyridine-2-carbaldehyde with potassium phosphate monobasic in the presence of sodium chlorite. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) and water, followed by extraction and purification steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-5-fluoropicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 4-cyano-5-fluorobenzoic acid.
Reduction: Formation of 4-amino-5-fluoropicolinic acid.
Substitution: Formation of various substituted picolinic acids depending on the nucleophile used.
Scientific Research Applications
4-Cyano-5-fluoropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-Cyano-5-fluoropicolinic acid involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to alterations in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 5-Fluoropicolinic acid
- 4-Cyano-2-fluorophenylboronic acid
- 5-Cyano-4-fluoropicolinic acid
Comparison: 4-Cyano-5-fluoropicolinic acid is unique due to the specific positioning of the cyano and fluorine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the cyano group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C7H3FN2O2 |
|---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
4-cyano-5-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3FN2O2/c8-5-3-10-6(7(11)12)1-4(5)2-9/h1,3H,(H,11,12) |
InChI Key |
SQPVSJHNTNLVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


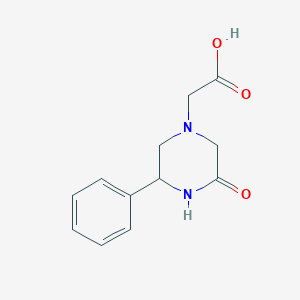
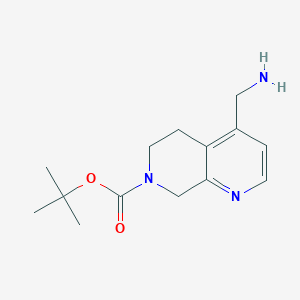
![(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B14853948.png)
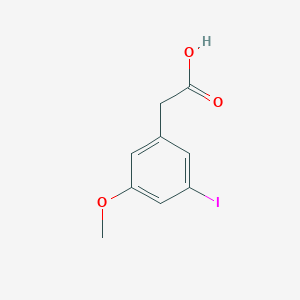
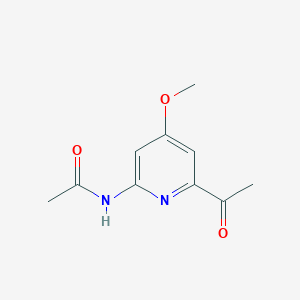
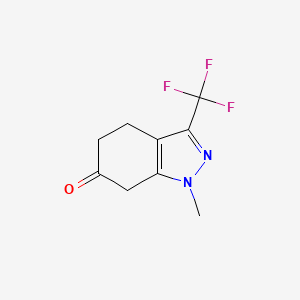
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)
